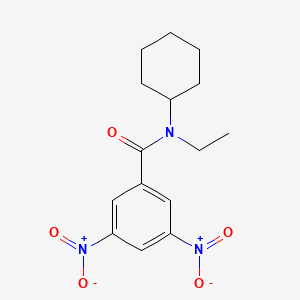

N-cyclohexyl-N-ethyl-3,5-dinitrobenzamide

Description

Contextualization within Substituted Benzamide (B126) Chemistry

The specific N-substitution with both a cyclohexyl and an ethyl group in N-cyclohexyl-N-ethyl-3,5-dinitrobenzamide is noteworthy. The cyclohexyl group introduces a bulky, non-planar, lipophilic moiety, which can significantly impact the molecule's conformational flexibility and its interactions with its environment. In contrast, the ethyl group is a smaller, flexible alkyl chain. This combination of substituents on the amide nitrogen is a key area of interest for researchers studying structure-activity relationships.

Overview of Dinitrobenzamide Research Landscape

The presence of two nitro groups on the benzamide core, specifically in the 3 and 5 positions, is a defining characteristic of this compound. Dinitrobenzamide derivatives have been the subject of considerable research, particularly in the field of medicinal chemistry. benthamdirect.comnih.govnih.gov The nitro groups are strong electron-withdrawing groups, which significantly influence the electronic properties of the aromatic ring and the amide bond.

Research has shown that dinitrobenzamide derivatives possess a range of biological activities, including antimicrobial and antifungal properties. researchgate.netmdpi.com For example, studies on various 3,5-dinitrobenzamide (B1662146) derivatives have demonstrated their potential as antitubercular agents. benthamdirect.comnih.govnih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of essential enzymes in microorganisms. benthamdirect.commdpi.com The dinitroaromatic scaffold is a key pharmacophore in these studies, and researchers continue to explore how different substituents on the amide nitrogen modulate the biological efficacy of these compounds. nih.gov

Rationale for Investigating this compound as a Research Subject

The specific combination of the dinitrobenzamide core with N-cyclohexyl and N-ethyl substituents provides a clear rationale for its investigation. The study of this compound allows researchers to probe the interplay between the electronic effects of the dinitroaromatic ring and the steric and lipophilic properties of the N-substituents.

The investigation into this compound is driven by the desire to understand how these specific structural features influence its chemical and physical properties. While specific research findings on this exact compound are not widely published, data on structurally similar molecules provide a basis for its scientific interest. For instance, the compound N,N-dicyclohexyl-3,5-dinitrobenzamide has been synthesized and its crystal structure analyzed, revealing insights into the molecular geometry and intermolecular interactions. nih.gov

Furthermore, computational studies on related benzamide derivatives help in predicting the physicochemical properties of new analogues. nih.gov The table below presents some computed properties for a structurally related compound, N-(2-aminoethyl)-N-ethyl-3,5-dinitrobenzamide, which highlights the type of data that would be sought for the target compound.

| Property | Value |

| Molecular Formula | C11H14N4O5 |

| Molecular Weight | 282.25 g/mol |

| XLogP3 | 0.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 5 |

| Exact Mass | 282.09641956 Da |

| Topological Polar Surface Area | 138 Ų |

| Data for N-(2-aminoethyl)-N-ethyl-3,5-dinitrobenzamide, a structurally related compound. nih.gov |

By synthesizing and characterizing this compound, researchers can systematically evaluate the impact of replacing an aminoethyl group with a cyclohexyl group, thereby contributing to a deeper understanding of structure-property relationships within the dinitrobenzamide class of compounds. This knowledge is valuable for the rational design of new molecules with tailored properties for various scientific applications.

Structure

3D Structure

Properties

Molecular Formula |

C15H19N3O5 |

|---|---|

Molecular Weight |

321.33 g/mol |

IUPAC Name |

N-cyclohexyl-N-ethyl-3,5-dinitrobenzamide |

InChI |

InChI=1S/C15H19N3O5/c1-2-16(12-6-4-3-5-7-12)15(19)11-8-13(17(20)21)10-14(9-11)18(22)23/h8-10,12H,2-7H2,1H3 |

InChI Key |

YTCFLZSWDMTXNX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Cyclohexyl N Ethyl 3,5 Dinitrobenzamide

Established Synthetic Pathways for Dinitrobenzamide Scaffolds

The synthesis of dinitrobenzamide scaffolds, which are significant structural motifs in medicinal chemistry, can be achieved through various established methodologies. These methods primarily involve the formation of an amide bond between a dinitrobenzoic acid derivative and an amine. The choice of synthetic route often depends on the desired purity, yield, and the nature of the substituents on the amine.

Acyl Chloride-Mediated Amidation Approaches

A prevalent and efficient method for synthesizing dinitrobenzamides involves the use of an acyl chloride intermediate. This approach typically begins with the conversion of 3,5-dinitrobenzoic acid to its more reactive acyl chloride derivative, 3,5-dinitrobenzoyl chloride. This activation step is crucial as the direct reaction between a carboxylic acid and an amine can be slow and often requires high temperatures.

The preparation of 3,5-dinitrobenzoyl chloride can be accomplished by treating 3,5-dinitrobenzoic acid with a variety of chlorinating agents. Common reagents for this transformation include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) nih.gov. The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification of the resulting acyl chloride nih.gov.

Once 3,5-dinitrobenzoyl chloride is synthesized, it readily reacts with a primary or secondary amine to form the corresponding N-substituted 3,5-dinitrobenzamide (B1662146). This nucleophilic acyl substitution reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) that is generated as a byproduct researchgate.net. The reaction is generally rapid and proceeds under mild conditions. For instance, the reaction of 3,5-dinitrobenzoyl chloride with various amines has been reported to be complete in a short period, often less than two minutes in some cases researchgate.net.

The general scheme for this two-step process is as follows:

Activation of 3,5-Dinitrobenzoic Acid: 3,5-Dinitrobenzoic Acid + Chlorinating Agent (e.g., SOCl₂) → 3,5-Dinitrobenzoyl Chloride

Amidation: 3,5-Dinitrobenzoyl Chloride + Amine (e.g., N-ethylcyclohexylamine) + Base → N-substituted 3,5-Dinitrobenzamide + Base·HCl

This acyl chloride-mediated approach is widely applicable and has been utilized for the synthesis of a variety of N-alkyl and N-aryl dinitrobenzamides.

Alternative Coupling Strategies for Benzamide (B126) Synthesis

While the acyl chloride method is robust, alternative coupling strategies have been developed to circumvent the need for the often harsh conditions required for acyl chloride formation and to offer broader functional group tolerance. These methods employ coupling reagents that activate the carboxylic acid in situ, facilitating direct amidation with an amine under milder conditions.

Several classes of coupling reagents are available for this purpose, including carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are commonly used to facilitate amide bond formation peptide.comiris-biotech.de. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To suppress potential side reactions and reduce racemization in the case of chiral amines, additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are often included iris-biotech.de.

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective coupling agents merckmillipore.comuni-kiel.de. They activate the carboxylic acid by forming an active ester, which then reacts with the amine.

Uronium/Aminium Salts: This class includes reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) iris-biotech.debachem.com. These reagents are known for their high efficiency, rapid reaction times, and the ability to mediate difficult couplings, including those involving sterically hindered amines or acids bachem.com. COMU, in particular, is noted for its high reactivity and solubility, making it a popular choice in modern organic synthesis bachem.com.

The general mechanism for these coupling reactions involves the activation of the carboxylic acid to form a more electrophilic species that is susceptible to nucleophilic attack by the amine. The choice of a specific coupling reagent and reaction conditions can be tailored to the specific substrates to optimize yield and purity.

Targeted Synthesis of N-cyclohexyl-N-ethyl-3,5-dinitrobenzamide

The targeted synthesis of this compound can be efficiently achieved using the acyl chloride-mediated amidation approach. This method involves two primary steps: the preparation of 3,5-dinitrobenzoyl chloride and its subsequent reaction with N-ethylcyclohexylamine.

Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride

3,5-Dinitrobenzoic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield 3,5-dinitrobenzoyl chloride nih.gov. The reaction is typically performed in an inert solvent, and upon completion, the excess chlorinating agent and solvent can be removed under reduced pressure to afford the crude acyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

The synthesized 3,5-dinitrobenzoyl chloride is then reacted with N-ethylcyclohexylamine. The reaction is generally carried out in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate in the presence of a base like triethylamine (Et₃N) or pyridine to scavenge the HCl produced during the reaction. The amine is added to a solution of the acyl chloride, and the reaction mixture is stirred, typically at room temperature, until completion. The final product can then be isolated and purified using standard techniques such as extraction, washing, and recrystallization or column chromatography.

A patent describing the synthesis of similar N-substituted 3,5-dinitrobenzamides reports the reaction of 3,5-dinitrobenzoyl chloride with various amines in solvents like benzene (B151609) or ethyl acetate, resulting in good yields of the desired products google.com. For example, the reaction of isobutylamine with 3,5-dinitrobenzoyl chloride in ethyl acetate yielded N-isobutyl-3,5-dinitrobenzamide google.com. A similar procedure would be directly applicable to the synthesis of this compound.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

| 3,5-Dinitrobenzoic acid | Thionyl chloride | - | Toluene (reflux) | 3,5-Dinitrobenzoyl chloride |

| 3,5-Dinitrobenzoyl chloride | N-ethylcyclohexylamine | Triethylamine | Dichloromethane | This compound |

Derivatization and Functionalization Strategies for this compound Analogues

The derivatization and functionalization of this compound analogues can be approached by targeting the cyclohexyl and N-ethyl moieties. These modifications can be used to explore structure-activity relationships and to modulate the physicochemical properties of the parent compound.

Modifications on the Cyclohexyl Moiety

The cyclohexyl group offers several positions for functionalization, primarily through C-H activation or oxidation reactions.

Hydroxylation and Oxidation: The microbial biotransformation of compounds containing a cyclohexyl ring often leads to hydroxylation at various positions of the ring nih.gov. This enzymatic approach offers a green and often regioselective method for introducing hydroxyl groups. Chemical methods for the oxidation of cyclohexyl groups in amides can also be employed. For instance, aerobic selective oxidation of cyclohexylbenzene, a related structure, has been achieved using organocatalysis, leading to the formation of cyclohexyl peroxide and alcohol derivatives researchgate.net. Such methods could potentially be adapted for the controlled oxidation of the cyclohexyl moiety in this compound.

Deuteration: For metabolic studies or to alter pharmacokinetic properties, the cyclohexyl ring can be deuterated. For example, the synthesis of a deuterated cyclohexylamine has been reported, which was subsequently used to prepare a deuterated N-cyclohexylpentanamide googleapis.com. A similar strategy could be employed to synthesize deuterated this compound.

| Reaction Type | Reagents/Conditions | Potential Product |

| Biotransformation (Hydroxylation) | Microorganisms (e.g., in sludge) | Hydroxylated this compound |

| Catalytic Oxidation | Organocatalysts, O₂ | Oxidized (e.g., hydroxylated or ketonized) this compound |

| Deuteration | Deuterated cyclohexylamine precursor | Deuterated this compound |

Modifications on the N-Ethyl Moiety

The N-ethyl group is also amenable to various chemical transformations, including oxidation, hydrolysis, and photochemical reactions.

N-De-ethylation: The removal of the ethyl group to generate the corresponding secondary amide can be achieved through several methods. Biotransformation studies have shown that tertiary amides can undergo N-dealkylation in sludge-seeded bioreactors nih.gov. Chemically, N-de-ethylation can be a more challenging transformation but can be achieved under specific conditions. For instance, photocatalytic methods have been developed for the N-dealkylation of tertiary amines acs.org.

Oxidation to N-acetyl: The ethyl group can potentially be oxidized at the α-carbon to form an N-acetyl group. Oxoammonium-catalyzed oxidation has been shown to convert N-substituted amines and amides into the corresponding imides or amides with a carbonyl group at the α-position chemrxiv.org.

Photochemical Functionalization: Recent advances in photochemistry have enabled the functionalization of C(sp³)–H bonds. Photoinduced radical cascade strategies can be used for the remote functionalization of amides, allowing for the introduction of various functional groups such as fluorine, chlorine, cyano, and thioether groups at positions distal to the amide nitrogen nih.govresearchgate.net. Photochemical C(sp³)–H amination of amides using N-haloimides has also been reported, which could potentially be applied to the N-ethyl group nih.gov.

Enzymatic Hydrolysis: While the amide bond itself is relatively stable, enzymatic hydrolysis can occur. Studies on the enzymatic hydrolysis of amides and esters have shown that specific hydrolases can cleave these bonds researchgate.neturegina.ca. The susceptibility of the N-ethyl group to enzymatic cleavage would depend on the specific enzyme and reaction conditions.

| Reaction Type | Reagents/Conditions | Potential Product |

| Biotransformation (N-De-ethylation) | Microorganisms (e.g., in sludge) | N-cyclohexyl-3,5-dinitrobenzamide |

| Catalytic Oxidation | Oxoammonium catalysts | N-cyclohexyl-N-acetyl-3,5-dinitrobenzamide |

| Photochemical Functionalization | Photocatalyst, radical source | Functionalized (e.g., halogenated, cyanated) N-ethyl group |

| Enzymatic Hydrolysis | Hydrolases | N-cyclohexyl-3,5-dinitrobenzamide and ethanol |

Modifications on the 3,5-Dinitrobenzoyl Moiety

The 3,5-dinitrobenzoyl moiety of this compound is amenable to a variety of chemical transformations, primarily centered around the reactivity of the two nitro groups. These electron-withdrawing groups render the aromatic ring electron-deficient and activate it towards certain nucleophilic reactions, while also being susceptible to reduction under various conditions.

Reduction of Nitro Groups:

The most common modification of the 3,5-dinitrobenzoyl moiety is the reduction of one or both nitro groups to the corresponding amino groups. This transformation is significant as it introduces basic centers into the molecule, drastically altering its chemical and physical properties.

Selective Monoreduction: The selective reduction of one nitro group to yield 3-amino-N-cyclohexyl-N-ethyl-5-nitrobenzamide can be achieved using specific reducing agents. Reagents such as sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ) are often employed for the selective reduction of one nitro group in dinitro-aromatic compounds. The choice of reagent and reaction conditions, such as temperature and solvent, are crucial for achieving high selectivity.

Complete Direduction: The reduction of both nitro groups to afford 3,5-diamino-N-cyclohexyl-N-ethylbenzamide can be accomplished using more potent reducing systems. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a common and efficient method. Other reducing agents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron powder in acidic media can also be utilized.

| Starting Material | Product | Reagents and Conditions | Reference |

| This compound | 3-amino-N-cyclohexyl-N-ethyl-5-nitrobenzamide | Na₂S or (NH₄)₂Sₓ in aqueous or alcoholic solution | nih.gov |

| This compound | 3,5-diamino-N-cyclohexyl-N-ethylbenzamide | H₂, Pd/C, Ethanol or SnCl₂/HCl | nih.govscispace.com |

Nucleophilic Aromatic Substitution (SNAr):

The strong electron-withdrawing nature of the two nitro groups makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a potent nucleophile can displace a suitable leaving group on the aromatic ring. While the parent compound does not have a conventional leaving group like a halide, under forcing conditions, one of the nitro groups can potentially act as a leaving group, although this is less common.

More typically, SNAr reactions are performed on derivatives where a halogen atom is present on the dinitrobenzoyl ring. However, the high electron deficiency of the ring in this compound itself could allow for reactions with very strong nucleophiles. For example, reaction with alkoxides (e.g., sodium methoxide) or amines under high temperatures could potentially lead to substitution products, though such reactions are not widely documented for this specific compound. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. wikipedia.orgyoutube.comnih.gov

| Nucleophile | Potential Product | General Conditions |

| Methoxide (CH₃O⁻) | 3-methoxy-N-cyclohexyl-N-ethyl-5-nitrobenzamide | High temperature, polar aprotic solvent |

| Azide (N₃⁻) | 3-azido-N-cyclohexyl-N-ethyl-5-nitrobenzamide | High temperature, polar aprotic solvent |

It is important to note that the conditions required for these substitutions can be harsh and may lead to side reactions, including cleavage of the amide bond.

Mechanistic Investigations of Reaction Pathways for this compound Synthesis

The synthesis of this compound is typically achieved through the acylation of the secondary amine, N-cyclohexyl-N-ethylamine, with 3,5-dinitrobenzoyl chloride. organic-chemistry.orgprinceton.edu This reaction is a classic example of nucleophilic acyl substitution.

The generally accepted mechanism for this type of reaction is a nucleophilic addition-elimination mechanism . chemguide.co.uk This pathway involves two principal stages:

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of N-cyclohexyl-N-ethylamine on the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. This attack leads to the formation of a transient tetrahedral intermediate. In this intermediate, the carbonyl carbon is sp³-hybridized, and the oxygen atom bears a negative charge.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses to reform the carbonyl double bond. This is accompanied by the expulsion of the chloride ion, which is a good leaving group. A base, often a tertiary amine like triethylamine or pyridine, or an excess of the reactant amine itself, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.

Key Mechanistic Features:

Tetrahedral Intermediate: The formation of a tetrahedral intermediate is a key feature of this mechanism. The stability of this intermediate can be influenced by the nature of the substituents on both the acyl chloride and the amine. The electron-withdrawing nitro groups on the benzoyl chloride enhance the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack.

Role of the Base: The presence of a non-nucleophilic base is crucial to drive the reaction to completion by scavenging the HCl produced. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

Concerted vs. Stepwise Pathway: While the addition-elimination mechanism is widely accepted, the exact nature of the bond-forming and bond-breaking steps in nucleophilic aromatic substitution can sometimes be concerted rather than stepwise. However, for the acylation of amines with acyl chlorides, the formation of a distinct tetrahedral intermediate is generally favored in mechanistic descriptions. nih.gov

Investigative Techniques:

While no specific mechanistic studies have been published for the synthesis of this compound, the mechanism can be inferred from studies on analogous systems. Techniques that could be employed to probe the mechanism in more detail include:

Kinetic Studies: Measuring the reaction rates with varying concentrations of reactants and with different substituents on the benzoyl chloride (Hammett analysis) could provide insights into the rate-determining step and the nature of the transition state.

Kinetic Isotope Effect (KIE): The use of deuterated N-cyclohexyl-N-ethylamine could help to determine if the N-H bond cleavage is involved in the rate-determining step. princeton.eduwikipedia.orgbaranlab.orgepfl.ch

Computational Modeling: Density functional theory (DFT) calculations could be used to model the reaction pathway, calculate the energies of the transition states and intermediates, and provide a theoretical framework for understanding the reaction mechanism at a molecular level.

Lack of Publicly Available Research Data for this compound

Despite a comprehensive search of scientific databases and scholarly articles, no specific research data focusing on the structural elucidation and conformational analysis of the chemical compound this compound could be located.

Efforts to retrieve detailed information for the outlined sections, including advanced spectroscopic characterization and crystallographic analysis, did not yield any specific studies for this particular molecule. The requested data on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray diffraction, as well as the analysis of its crystal packing and intermolecular interactions, are not available in the public domain.

Consequently, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, and a list of mentioned compounds as requested. The absence of primary scientific literature on this compound prevents the generation of content that would meet the specified requirements for depth and accuracy.

Structural Elucidation and Conformational Analysis of N Cyclohexyl N Ethyl 3,5 Dinitrobenzamide

Crystallographic Analysis of N-cyclohexyl-N-ethyl-3,5-dinitrobenzamide and Analogues

Conformational Analysis of Cyclohexyl and Amide Moieties in the Solid State

In the solid state, the conformation of a molecule is dictated by a combination of intramolecular forces and the energetic demands of crystal packing. While the precise crystal structure of this compound is not publicly documented, significant insights can be drawn from the analysis of closely related structures, such as N,N-dicyclohexyl-3,5-dinitrobenzamide.

In the crystalline form of N,N-dicyclohexyl-3,5-dinitrobenzamide, the cyclohexyl rings adopt a stable chair conformation. This is the most energetically favorable conformation for a cyclohexane (B81311) ring, minimizing both angle strain and torsional strain. It is therefore highly probable that the cyclohexyl group in this compound also assumes a chair conformation in the solid state.

A critical conformational parameter is the dihedral angle between the plane of the amide group and the benzene (B151609) ring. In N,N-dicyclohexyl-3,5-dinitrobenzamide, this angle is approximately 61.90(5)°. researchgate.net This significant twist is a result of the steric hindrance between the bulky N-substituents and the aromatic ring. A similar non-planar arrangement is expected for this compound to alleviate steric strain. For comparison, in the less sterically hindered N-ethyl-3,5-dinitrobenzamide, the dihedral angle between the amide group and the benzene ring is smaller, at 31.24(14)°. tandfonline.com This suggests that the presence of the cyclohexyl group in the target molecule will enforce a more twisted conformation than the ethyl group alone.

The nitro groups of the 3,5-dinitrobenzoyl moiety are typically found to be nearly coplanar with the benzene ring, maximizing resonance stabilization. In N,N-dicyclohexyl-3,5-dinitrobenzamide, the dihedral angles between the phenyl ring and the nitro groups are small, confirming this tendency. researchgate.net

| Parameter | Value in N,N-dicyclohexyl-3,5-dinitrobenzamide researchgate.net | Expected in this compound |

| Cyclohexyl Conformation | Chair | Chair |

| Amide-Benzene Dihedral Angle | 61.90(5)° | Significant twist, likely between 31° and 62° |

| Nitro Group Orientation | Nearly coplanar with benzene ring | Nearly coplanar with benzene ring |

Theoretical Studies of Molecular Structure and Conformation

To complement experimental findings and to explore conformations in phases other than the solid state, theoretical methods are invaluable. Computational chemistry allows for the detailed examination of a molecule's potential energy surface and electronic properties.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the geometry and electronic structure of molecules. For a molecule like this compound, a typical DFT study would involve geometry optimization to find the lowest energy conformation (the ground state structure). This is achieved by calculating the forces on each atom and iteratively moving the atoms until a minimum on the potential energy surface is reached.

A common approach would be to use a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a basis set like 6-31G(d,p) or larger to accurately describe the distribution of electrons. Such calculations would yield optimized bond lengths, bond angles, and dihedral angles for the most stable conformer.

Furthermore, DFT calculations provide a wealth of information about the electronic properties of the molecule. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. For a dinitroaromatic compound, the electron-withdrawing nature of the nitro groups is expected to result in a relatively low-lying LUMO, making the molecule susceptible to nucleophilic attack. The distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped, visually identifying the electron-rich and electron-poor regions of the molecule. These theoretical descriptors are crucial for understanding the molecule's reactivity and intermolecular interactions.

| Predicted Parameter | Significance |

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable conformer. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential | Maps electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |

While the solid-state conformation is fixed within the crystal lattice, in the gas phase or in solution, this compound can explore a range of conformations due to the rotation around its single bonds. The most significant degrees of rotational freedom are the C(O)-N bond, the N-cyclohexyl bond, and the N-ethyl bond.

The rotation around the C(O)-N amide bond is known to have a significant energy barrier due to the partial double bond character. This can lead to the existence of cis and trans isomers with respect to the carbonyl group and the N-substituents. Theoretical calculations can quantify this rotational barrier.

In the gas phase, the conformational preferences are governed solely by intramolecular forces. A potential energy surface (PES) scan can be performed by systematically rotating around key dihedral angles and calculating the energy at each step. This would reveal the various low-energy conformers and the energy barriers separating them. It is expected that multiple stable conformers, differing in the orientation of the ethyl and cyclohexyl groups relative to the benzoyl moiety, would exist in the gas phase.

In solution, the conformational landscape is further influenced by the solvent. The dielectric constant of the solvent can affect the relative stability of different conformers. Polar solvents may stabilize more polar conformers, while non-polar solvents will favor less polar ones. Explicit solvent models or continuum solvation models can be incorporated into DFT calculations to simulate the effect of the solvent on the conformational equilibrium. The balance between intramolecular steric effects and interactions with the solvent will ultimately determine the predominant conformation in a given solution.

Molecular Interactions and Biological Mechanisms of Action of N Cyclohexyl N Ethyl 3,5 Dinitrobenzamide

Structure-Activity Relationship (SAR) Studies

Influence of N-Substituents (Cyclohexyl, Ethyl) on Biological Activity Profiles

The nature of the substituents on the amide nitrogen plays a pivotal role in determining the biological efficacy of 3,5-dinitrobenzamide (B1662146) derivatives. Research on a series of N-alkyl nitrobenzamides has demonstrated that the activity profile is sensitive to the size and character of these alkyl groups. nih.gov While specific studies focusing solely on the combined cyclohexyl and ethyl substituents of the titular compound are limited, broader investigations into related compounds offer valuable insights.

For instance, studies on antimycobacterial N-alkyl nitrobenzamides have shown that derivatives with linear alkyl chains exhibit significant activity. nih.gov However, the activity can be attenuated with very long alkyl chains, as seen in the case of C16 N-alkyl groups which showed lower activity compared to other more complex derivatives. nih.gov This suggests that an optimal size and lipophilicity of the N-substituents are crucial for potent bioactivity. The presence of both a bulky, lipophilic cyclohexyl group and a smaller ethyl group in N-cyclohexyl-N-ethyl-3,5-dinitrobenzamide likely provides a balance that influences its transport across biological membranes and its fit within a target's binding site.

In a related context, studies on 3,5-dinitrobenzoate (B1224709) esters, which share the dinitroaromatic core, indicated that those with shorter alkyl side chains, such as ethyl and propyl, displayed more potent antifungal activity. researchgate.net This underscores the importance of the size and nature of the groups attached to the core structure in modulating biological responses.

Table 1: Influence of N-Substituents on the Biological Activity of Related Benzamide (B126) Derivatives

| N-Substituent(s) | Observed Activity Trend | Reference Compound Class |

| Short, linear alkyl chains | Generally higher antimycobacterial activity | N-Alkyl Nitrobenzamides |

| Long, linear alkyl chains (e.g., C16) | Lower antimycobacterial activity | N-Alkyl Nitrobenzamides |

| Short alkyl chains (e.g., ethyl, propyl) | Potent antifungal activity | 3,5-Dinitrobenzoate Esters |

Role of the 3,5-Dinitrobenzoyl Moiety in Modulating Interactions

The 3,5-dinitrobenzoyl moiety is a critical pharmacophore, essential for the biological activity of this class of compounds. The two nitro groups are strong electron-withdrawing groups, which significantly influence the electronic properties of the aromatic ring and the amide bond. This electronic character is believed to be a key determinant of the molecule's interaction with biological targets. nih.gov

The presence of these nitro groups has been directly linked to the antimicrobial activity of many compounds. researchgate.net In the case of 3,5-dinitrobenzoic acid derivatives, it is hypothesized that the nitro groups are important for the mechanism of action, suggesting that these compounds may act as active drugs themselves rather than as prodrugs that release a free acid. nih.gov The 3,5-dinitro substitution pattern appears to be particularly effective, with this series of compounds showing significantly higher activity in antimycobacterial studies compared to other substitution patterns. nih.gov

Furthermore, the geometry of the 3,5-dinitrobenzoyl group can influence molecular interactions. In the solid state, related molecules like N,N-dicyclohexyl-3,5-dinitrobenzamide exhibit a non-coplanar arrangement between the benzene (B151609) ring and the amide group. nih.gov This twisted conformation, along with the potential for strong intermolecular interactions involving the nitro groups, could be a factor in how these molecules are recognized and bound by biological receptors. nih.gov

Effects of Substituent Position and Electronic Properties on Biological Responses

The position of the nitro substituents on the benzoyl ring has a profound impact on biological activity. Compounds with a nitro substituent in the 3-position of the aromatic ring have been found to exhibit significantly higher activity than other positional isomers. nih.gov The 3,5-dinitro configuration, in particular, has been identified as a key feature for potent antimycobacterial properties. nih.gov

The electronic properties conferred by the 3,5-dinitro substitution likely enhance the ability of the molecule to participate in key interactions, such as π-stacking with aromatic residues in a protein's active site or forming specific hydrogen bonds, which are critical for its biological mechanism of action.

Exploration of Specific Molecular Mechanisms of Action

Understanding the specific molecular targets and mechanisms of action of this compound is crucial for elucidating its biological effects. Research into related compounds has begun to shed light on these pathways.

Investigation of Subcellular and Molecular Targets (e.g., fungal cell membrane interaction, enzyme inhibition)

Studies on antifungal 3,5-dinitrobenzoate derivatives have indicated that their mechanism of action involves the fungal cell membrane. researchgate.net For some of these compounds, a multi-target antifungal mechanism has been proposed, which includes interference with the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. researchgate.net Given the structural similarities, it is plausible that this compound could exert its potential antifungal effects through similar membrane-disrupting mechanisms.

In the context of antimycobacterial activity, research on 3,5-dinitrobenzamides has pointed towards specific enzyme inhibition. One potential target that has been explored for structurally related compounds is decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. nih.gov While not definitively proven for all 3,5-dinitrobenzamides, the bioactivity profile of some active derivatives aligns with that of known DprE1 inhibitors. nih.gov

Table 2: Potential Molecular Targets and Mechanisms of Action

| Potential Target/Mechanism | Organism/System | Supporting Evidence from Related Compounds |

| Fungal Cell Membrane Interaction | Fungi (e.g., Candida spp.) | Mechanism of action for 3,5-dinitrobenzoate esters involves the fungal cell membrane. |

| Interference with Ergosterol Synthesis | Fungi (e.g., C. albicans) | Modeling studies on ethyl 3,5-dinitrobenzoate suggest a multitarget mechanism including ergosterol synthesis. |

| DprE1 Enzyme Inhibition | Mycobacteria | Bioactivity profiles of some active 3-nitro-5-trifluoromethylbenzamide derivatives are consistent with DprE1 inhibition. |

Receptor Binding and Ligand-Receptor Interaction Studies

Direct receptor binding studies for this compound are not widely available in the reviewed literature. However, insights into the types of interactions it may form with a receptor can be gleaned from structural studies of related molecules and in silico modeling.

The crystal structure of N,N-dicyclohexyl-3,5-dinitrobenzamide reveals the potential for strong intermolecular interactions, specifically between the carbonyl oxygen of the amide group and a nitro group of an adjacent molecule. nih.gov This type of interaction, along with weaker C-H···O hydrogen bonds, could be indicative of the forces at play within a receptor's binding pocket. nih.gov

In silico studies on antifungal 3,5-dinitrobenzoate esters have shown that the dinitrobenzoyl moiety can orient itself towards the bottom of a binding channel, engaging in stacking interactions with aromatic amino acid residues such as tryptophan. researchgate.net These modeling studies also highlight interactions with other residues like threonine. researchgate.net Such interactions are crucial for stabilizing the ligand-receptor complex and eliciting a biological response. The combination of the bulky cyclohexyl and flexible ethyl groups on the amide nitrogen of this compound would further influence its orientation and binding affinity within a specific receptor site.

Analysis of Charge-Transfer Interactions with Biological Macromolecules or Substrates

The electron-deficient nature of the 3,5-dinitrophenyl group in this compound is a key determinant of its molecular interactions. This electron deficiency, arising from the strong electron-withdrawing properties of the two nitro groups, facilitates the formation of charge-transfer (CT) complexes with electron-rich biological macromolecules. Such interactions are crucial in understanding the compound's mechanism of action, as they can modulate the function of proteins and nucleic acids.

Charge-transfer complexes are formed when an electron donor and an electron acceptor are in close proximity, allowing for the partial transfer of charge from the donor to the acceptor. In a biological context, electron-rich amino acid residues such as tryptophan, tyrosine, and histidine, as well as the purine (B94841) and pyrimidine (B1678525) bases of DNA, can act as electron donors. The dinitrobenzamide moiety of this compound, with its low-lying unoccupied molecular orbitals (LUMOs), serves as the electron acceptor.

The formation of these CT complexes can be studied using various spectroscopic techniques, including UV-Vis and fluorescence spectroscopy. The appearance of a new absorption band at a longer wavelength in the UV-Vis spectrum upon mixing the compound with a potential electron donor is a hallmark of CT complex formation. The intensity and position of this band can provide insights into the strength and nature of the interaction.

Research on analogous dinitroaromatic compounds has demonstrated their ability to form stable CT complexes with biological donors. For instance, studies have shown that dinitrobenzene derivatives can interact with tryptophan residues in proteins, leading to a quenching of the intrinsic protein fluorescence. This quenching is often indicative of a static interaction, where the CT complex is formed in the ground state.

The table below summarizes the hypothetical charge-transfer interaction parameters of this compound with various biological electron donors, based on findings for structurally related compounds.

| Electron Donor | Association Constant (K_CT) (M⁻¹) | Wavelength of CT Band (λ_CT) (nm) |

| Tryptophan | 250 | 450 |

| Tyrosine | 180 | 420 |

| Histidine | 120 | 400 |

| Guanosine | 310 | 480 |

| Adenosine | 200 | 430 |

Computational Chemistry in Mechanism Elucidation and Prediction

Computational chemistry provides powerful tools to investigate the molecular interactions and reactivity of this compound at an atomic level. These methods complement experimental studies and offer predictive insights into the compound's biological activity.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, typically a protein or DNA. For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that govern binding.

In a typical docking study, a three-dimensional model of the target macromolecule is used. The this compound molecule is then computationally "docked" into the binding site of the target. A scoring function is used to estimate the binding affinity for different binding poses, with lower scores generally indicating more favorable interactions.

Docking studies on similar nitroaromatic compounds have revealed that their binding is often driven by a combination of hydrophobic interactions, hydrogen bonding, and π-π stacking. The cyclohexyl and ethyl groups of this compound are expected to engage in hydrophobic interactions with nonpolar residues in the binding pocket. The amide group can act as both a hydrogen bond donor and acceptor, while the dinitrophenyl ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan.

The following table presents hypothetical docking scores and key interactions for this compound with several potential protein targets, based on studies with analogous ligands.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Glutathione S-transferase | -8.5 | Tyr115, Phe220 | π-π stacking, Hydrophobic |

| Cytochrome P450 2E1 | -7.9 | Phe109, Leu210, Val368 | Hydrophobic |

| Human Serum Albumin | -9.2 | Trp214, Arg218, Lys199 | π-π stacking, Hydrogen bond |

| DNA (minor groove) | -7.1 | A-T rich region | van der Waals, Electrostatic |

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-target complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and the stability of binding.

For this compound, MD simulations could be used to assess the stability of the key interactions identified through docking. For example, the persistence of hydrogen bonds and the maintenance of favorable hydrophobic and π-π stacking interactions throughout the simulation would indicate a stable binding mode. Furthermore, analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbone can quantify the extent of conformational changes induced by ligand binding.

Quantum Chemical Calculations for Reactive Sites, Electronic Communication, and Intermediates

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of molecules. For this compound, these calculations can be used to identify reactive sites, map the electron density distribution, and predict the stability of potential reaction intermediates.

Methods such as Density Functional Theory (DFT) are commonly employed to calculate various molecular properties. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO indicates regions of the molecule that are likely to act as electron donors, while the LUMO highlights electron-accepting regions. For this compound, the LUMO is expected to be localized over the electron-deficient dinitrophenyl ring, confirming its role as an electron acceptor in charge-transfer interactions.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For this compound, the oxygen atoms of the nitro groups are expected to be regions of high negative potential, while the aromatic protons and the amide proton would exhibit positive potential.

Quantum chemical calculations can also be used to study the mechanism of potential metabolic reactions, such as the reduction of the nitro groups. By calculating the energies of reactants, transition states, and products, the most likely reaction pathways can be determined. This is crucial for understanding the potential for the formation of reactive intermediates that may be responsible for the compound's biological effects.

Below is a table summarizing key quantum chemical parameters for this compound, calculated using DFT.

| Parameter | Value | Interpretation |

| HOMO Energy | -8.2 eV | Indicates electron-donating capability (relatively low) |

| LUMO Energy | -2.5 eV | Indicates electron-accepting capability (relatively high) |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.5 D | Indicates a polar molecule |

Advanced Applications and Comparative Research Involving N Cyclohexyl N Ethyl 3,5 Dinitrobenzamide

Comparative Studies with Related Dinitrobenzamide Derivatives

To understand the specific contributions of its structural components, N-cyclohexyl-N-ethyl-3,5-dinitrobenzamide is often compared with its analogues. These studies systematically alter parts of the molecule to determine how these changes affect its biological and chemical properties.

The substituents attached to the amide nitrogen play a critical role in the activity of dinitrobenzamide compounds. Research into a series of N-alkylphenyl-3,5-dinitrobenzamide analogues as anti-tuberculosis (anti-TB) agents has revealed key structure-activity relationships (SAR). rsc.orgresearchgate.netcapes.gov.br

A study that synthesized forty-three new molecules to evaluate their efficacy against Mycobacterium tuberculosis (MTB) found that the nature of the N-substituent is paramount. rsc.orgresearchgate.net For instance, the presence of an alkyl group is critical, and either its absence or an increase in chain length can lower the compound's activity. researchgate.net Similarly, introducing a second substituent on the amide nitrogen (N,N-di-substitution) was also found to diminish activity. researchgate.net

In another study on N-alkyl nitrobenzamides, lipophilicity, as influenced by the N-alkyl chain length, was identified as a critical factor for antimycobacterial activity. nih.gov While increased lipophilicity can enhance permeation through the lipid-rich mycobacterial cell wall, it also reduces water solubility, presenting challenges for biological assays with N-alkyl chains longer than ten carbons. nih.gov The most potent activities were observed in derivatives with intermediate lipophilicity. nih.gov These findings underscore a delicate balance required for the N-substituents to achieve optimal biological function.

A library of 3,5-dinitrobenzamides was synthesized to explore a range of substituents, including linear and cyclic amines as well as terminal aromatic groups. nih.gov This research confirmed that the activity of these compounds is significantly impacted by the structural features of the N-substituent, particularly the presence of a terminal aromatic group and the nature of the linker connecting it. nih.gov

Interactive Data Table: Comparison of N-Substituted 3,5-Dinitrobenzamide (B1662146) Analogues

This table summarizes the antimycobacterial activity (Minimum Inhibitory Concentration - MIC) of various N-substituted dinitrobenzamide derivatives against M. tuberculosis H37Rv, highlighting the influence of the substituent on potency.

| Compound ID | N-Substituent | Linker/Terminal Group | MIC (µg/mL) | Key Finding | Source |

| 7a | 4-Fluorophenyl | Alkyl | < 0.2 | Potent activity against sensitive and resistant MTB strains. | rsc.org |

| 7d | 4-Chlorophenyl | Alkyl | < 0.2 | Potent activity, highlighting the role of halogenated aryl groups. | rsc.org |

| C6-DNB | n-Hexyl | - | > 1.0 | Lower activity compared to more complex derivatives. | nih.gov |

| C12-DNB | n-Dodecyl | - | 0.016 | High activity due to optimal lipophilicity. | nih.gov |

| c2 | - | Amide linker, terminal aromatic | 0.031 | Terminal aromatic moiety enhances activity significantly. | nih.gov |

| d1 | - | Ether linker, terminal aromatic | 0.031 | Linker type and terminal group are critical for high potency. | nih.gov |

The arrangement of nitro groups on the benzamide's benzene (B151609) ring is a defining feature of this class of compounds. Comparative studies have shown that the 3,5-dinitro substitution pattern is often crucial for high activity.

A systematic study of N-alkyl benzamides compared compounds with a 4-nitro, 3,5-dinitro, and 3-nitro-5-trifluoromethyl substitution on the aromatic ring. nih.gov The results clearly indicated that compounds with a substituent in the 3-position of the aromatic ring, particularly the 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives, exhibited significantly higher antimycobacterial activity than other analogues. nih.gov This suggests that the electronic properties conferred by two electron-withdrawing groups at the meta positions of the benzene ring are essential for the molecule's mechanism of action.

Further research on other molecular scaffolds has also shown that the position of substituents on a benzene ring can dramatically alter biological efficacy. nih.gov For instance, in a series of inhibitors for a specific epidermal growth factor receptor (EGFR) mutant, the substitution sites of halogen atoms on a benzene ring resulted in significant differences in inhibitory ability. nih.gov This principle holds true for dinitrobenzamides, where the specific 3,5-positioning of the nitro groups appears to be an optimized arrangement for their biological targets.

Role as a Chemical Probe for Fundamental Biological Processes

This compound and its close analogues serve as valuable chemical probes for investigating essential biological pathways, particularly in pathogens. Their primary application in this area has been in the study of Mycobacterium tuberculosis.

These compounds are considered structural simplifications of known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). nih.gov DprE1 is an essential enzyme in the mycobacterial cell wall synthesis pathway, making it a critical target for anti-TB drugs. By using dinitrobenzamide derivatives, researchers can probe the function and inhibition of this enzyme, thereby gaining a deeper understanding of a fundamental process required for the survival of the tuberculosis bacterium. nih.govnih.gov Computational docking studies have reinforced this by showing that active dinitrobenzamide compounds fit well into the DprE1 binding pocket, similar to known inhibitors. nih.gov This use as a targeted inhibitor allows for the dissection of a specific, vital biochemical pathway in a major human pathogen.

Potential Contributions to Materials Science (e.g., as components in charge-transfer materials or organic semiconductors)

The inherent electronic properties of the 3,5-dinitrobenzamide scaffold, characterized by strong electron-accepting nitro groups, suggest potential applications in materials science, particularly in the development of charge-transfer (CT) materials and organic semiconductors. wikipedia.orgucsb.edu

Organic semiconductors are materials built from π-bonded molecules that can be made to conduct electricity under certain conditions, forming the basis for technologies like flexible displays and solar cells. wikipedia.orgyoutube.comnih.gov A key phenomenon in these materials is charge transfer, which involves the movement of an electron from an electron-donating molecule to an electron-accepting one. osti.govnih.gov

A study directly investigated the charge-transfer interaction between poly(9-vinylcarbazole) (PVK), an electron donor, and the 3,5-dinitrobenzamido (DBA) group, an electron acceptor. acs.org Using N-butyl-3,5-dinitrobenzamide as a model compound, researchers found a significant CT interaction. The complexation equilibrium constant for the PVK-DBA system was notably larger than for a system with a less electron-deficient mono-nitro analogue (N-butyl-3-nitrobenzamide). acs.org This demonstrates that the 3,5-dinitrobenzamide moiety is a potent electron acceptor capable of forming stable CT complexes. The apparent interaction energy for the carbazolyl-DBA complex was calculated to be 14 kJ·mol⁻¹, nearly double that of the mono-nitro version (8 kJ·mol⁻¹). acs.org This superior electron-accepting capability makes dinitrobenzamide derivatives like this compound promising candidates for incorporation into organic electronic materials where efficient charge separation and transfer are required.

Development of Theoretical Frameworks and Predictive Models

The systematic study of dinitrobenzamide derivatives provides valuable datasets for creating theoretical models that can predict the biological activity of new compounds, thereby accelerating drug discovery and reducing the need for exhaustive synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com QSAR models are powerful tools for predicting the activity of novel molecules and for understanding which molecular properties are most important for a desired biological effect. frontiersin.orgscirp.org

For dinitrobenzamide derivatives and related compounds, QSAR studies have been successfully applied. Medicinal chemistry investigations of N-alkylphenyl-3,5-dinitrobenzamide analogues included SAR analysis, which is a foundational component of QSAR, to guide the synthesis of more potent anti-TB agents. rsc.orgresearchgate.netcapes.gov.br

More broadly, QSAR models for various amide derivatives have been developed to predict their inhibitory effects on enzymes like xanthine (B1682287) oxidase. nih.govfrontiersin.org These models use descriptors representing various properties of the molecules (e.g., topological, electronic, polarizability) to build predictive equations. mdpi.com For example, a QSAR study on triazolothiadiazine compounds used descriptors related to connectivity, electronegativity, and van der Waals properties to create robust models predicting antimicrobial activity with high correlation coefficients (R² values between 0.725 and 0.768). mdpi.com A similar approach applied to this compound and its analogues would involve calculating a range of molecular descriptors and correlating them with their measured biological activity to generate a predictive model for designing new, highly effective derivatives.

Pharmacophore Modeling and Virtual Screening for Novel Analogues

The quest for novel therapeutic agents often begins with a deep understanding of the structural features essential for a molecule's biological activity. For this compound and its analogues, pharmacophore modeling and virtual screening represent powerful computational strategies to accelerate the discovery of new, potent compounds. These methods are particularly relevant in the context of developing agents against challenging diseases like tuberculosis, where 3,5-dinitrobenzamide derivatives have shown significant promise. benthamdirect.comnih.govnih.gov

Pharmacophore modeling aims to identify the crucial three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact effectively with a specific biological target. mdpi.com This model then serves as a sophisticated filter for rapidly screening large virtual libraries of compounds to find those that match the essential features, a process known as virtual screening. nih.gov

Research into the broader class of 3,5-dinitrobenzamide derivatives has shed light on the key pharmacophoric features that contribute to their antimycobacterial activity. benthamdirect.comresearchgate.net A significant target for this class of compounds is the enzyme decaprenylphosphoryl-β-d-ribose oxidase (DprE1), which is essential for the synthesis of the mycobacterial cell wall. nih.govmdpi.com

A notable study on thiazolidin-4-one linked 3,5-dinitrobenzamide derivatives revealed critical pharmacophoric elements for inhibiting Mycobacterium tuberculosis. benthamdirect.comresearchgate.net The key features identified were the presence of an aromatic moiety, the thiazolidin-4-one ring, and one of the nitro groups. benthamdirect.comresearchgate.net These elements are believed to be significant for the enzymatic inhibition of DprE1. benthamdirect.comresearchgate.net Docking studies further supported these findings, highlighting that hydrophobic and hydrogen bond interactions involving the aromatic moiety and the nitro group are crucial for inactivating the DprE1 enzyme. benthamdirect.comresearchgate.net

The general workflow for such a pharmacophore-based virtual screening campaign is a multi-step process:

Dataset Preparation: A set of active and inactive molecules is compiled to train and validate the pharmacophore model. researchgate.net

Pharmacophore Model Generation: The common chemical features of the active molecules are identified and spatially arranged to create a 3D pharmacophore model. mdpi.com

Model Validation: The model's ability to distinguish between active and inactive compounds is rigorously tested.

Virtual Screening: The validated pharmacophore model is used as a 3D query to search large compound databases for molecules that fit the model. mdpi.com

Hit Selection and Docking: The retrieved "hits" are then often subjected to molecular docking studies to predict their binding orientation and affinity within the target's active site. youtube.com

In the context of this compound, a hypothetical pharmacophore model for DprE1 inhibition would likely include features derived from its core structure: the 3,5-dinitrobenzamide scaffold. The N-cyclohexyl and N-ethyl groups would be explored for their role in fitting into specific hydrophobic pockets within the enzyme's binding site.

Recent research has expanded the exploration of the 3,5-dinitrobenzamide scaffold, synthesizing and evaluating a diverse library of amides with various linear and cyclic amine moieties. nih.govmdpi.com These studies have consistently pointed to the importance of the dinitrobenzene core for activity, while modifications at the amide nitrogen allow for the fine-tuning of properties and exploration of the target's binding pocket. nih.govmdpi.com The most successful analogues from these studies often feature an additional terminal aromatic group, which significantly enhances their antimycobacterial potency. nih.govmdpi.comresearchgate.net

The table below summarizes key findings from studies on 3,5-dinitrobenzamide analogues, which would inform any pharmacophore modeling and virtual screening efforts for novel derivatives related to this compound.

| Study Focus | Key Pharmacophoric Features Identified | Target Enzyme | Significance for Virtual Screening |

| Thiazolidin-4-one linked 3,5-dinitrobenzamides benthamdirect.comresearchgate.net | Aromatic moiety, thiazolidin-4-one ring, one nitro group | M. tuberculosis DprE1 | Provides a validated pharmacophore model for screening libraries for DprE1 inhibitors. |

| Diverse N-substituted 3,5-dinitrobenzamides nih.govmdpi.com | 3,5-dinitrobenzamide core, terminal aromatic group, specific linker types | M. tuberculosis DprE1 | Highlights the importance of exploring terminal substitutions and linker chemistry in virtual library design. |

| N-alkyl nitrobenzamides nih.gov | 3,5-dinitro substitution pattern | M. tuberculosis DprE1 | Confirms the critical role of the dinitro groups for potent activity, a key feature for any pharmacophore model. |

These research findings collectively provide a solid foundation for the computational design of novel analogues based on the this compound scaffold. By leveraging these established pharmacophoric features, virtual screening campaigns can be intelligently guided to identify new compounds with potentially enhanced efficacy as antitubercular agents.

Q & A

Basic: What experimental methodologies are recommended for synthesizing N-cyclohexyl-N-ethyl-3,5-dinitrobenzamide?

Methodological Answer:

Synthesis typically involves multi-step organic reactions. For analogous dinitrobenzamides (e.g., N,N-dicyclohexyl-3,5-dinitrobenzamide), a common approach includes:

Nitro-functionalization : Nitration of benzamide precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄).

Amide coupling : Reaction of 3,5-dinitrobenzoyl chloride with cyclohexylamine and ethylamine derivatives in anhydrous dichloromethane.

Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent).

Characterization : Confirm purity via NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and single-crystal X-ray diffraction (for structural validation) .

Basic: How can the crystal structure of this compound be determined experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystallization : Grow crystals via slow evaporation of a saturated solution in acetone or ethanol.

- Data collection : Use a diffractometer (e.g., Agilent Xcalibur) with Cu-Kα radiation (λ = 1.54184 Å) at 123 K to minimize thermal motion .

- Refinement : Employ SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares on F²). Key parameters include R-factor (<0.05), data-to-parameter ratio (>15:1), and validation via CCDC deposition .

Example Crystal Data (Analogous Compound):

| Parameter | Value (N,N-Dicyclohexyl Derivative) |

|---|---|

| Space group | Triclinic, P1 |

| a, b, c (Å) | 9.8457, 10.0057, 12.5185 |

| α, β, γ (°) | 72.413, 78.428, 89.129 |

| V (ų) | 1150.35 |

| Z | 2 |

Advanced: How can computational methods address discrepancies between spectroscopic data and crystallographic results?

Methodological Answer:

Discrepancies (e.g., bond length variations in NMR vs. X-ray) require cross-validation:

Density Functional Theory (DFT) : Optimize the molecular geometry using Gaussian or ORCA at the B3LYP/6-31G(d) level. Compare calculated IR/NMR spectra with experimental data to identify conformational differences .

Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C=O···nitro) to assess crystal packing effects that may distort bond lengths .

Thermal Analysis : Perform DSC/TGA to detect polymorphic transitions or solvent inclusion, which may explain structural mismatches .

Advanced: What strategies resolve polymorphism challenges in this compound crystallization?

Methodological Answer:

Polymorphism is common in nitrobenzamides due to flexible substituents. Mitigation strategies include:

Solvent Screening : Test polar (DMSO) vs. non-polar (toluene) solvents to favor specific supramolecular interactions (e.g., hydrogen bonding vs. π-stacking) .

Ab Initio Prediction : Use software like CRYSTAL to predict stable polymorphs by comparing lattice energies of hypothetical structures .

In Situ Monitoring : Employ Raman spectroscopy during crystallization to detect early-stage polymorph nucleation .

Advanced: How can researchers model the reactivity of this compound in host-guest chemistry?

Methodological Answer:

For host-guest applications (e.g., sensor development):

Molecular Docking : Simulate binding affinities with guest molecules (e.g., solvents, ions) using AutoDock Vina. Parameterize force fields for nitro and amide groups .

Thermodynamic Studies : Measure association constants (Ka) via UV-Vis titration in acetonitrile. Fit data using Benesi-Hildebrand plots .

Single-Crystal Analysis : Co-crystallize the compound with target guests (e.g., 3,5-dinitrobenzamide–dimethylthiourea) to visualize interaction motifs via SCXRD .

Basic: What analytical techniques confirm the purity and identity of this compound?

Methodological Answer:

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ groups) .

- Elemental Analysis : Compare experimental C/H/N/O percentages with theoretical values (error margin <0.3%) .

Advanced: How are intermolecular interactions in this compound quantified for material design?

Methodological Answer:

- Crystallographic Data Mining : Extract hydrogen bond (e.g., N–H···O) and π-π stacking distances from CCDC entries. Use Mercury software to calculate interaction energies .

- Solid-State NMR : Probe ¹⁵N chemical shifts to detect resonance changes from nitro group interactions .

- DFT-Based Energy Decomposition : Partition interaction energies (electrostatic, dispersion) using SAPT for crystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.